2H-pyran, also known as dihydropyran, is a six-membered heterocyclic compound characterized by a ring structure consisting of five carbon atoms and one oxygen atom. Its molecular formula is , and it has a molecular weight of approximately 84.1164 g/mol. The compound is notable for its saturated carbon at position 2 of the ring, distinguishing it from its isomer, 4H-pyran, where the saturation occurs at position 4. This structural difference influences its chemical properties and reactivity significantly .
2H-pyran is typically a colorless liquid with an ethereal odor, less dense than water, and has been noted for its relative stability under standard conditions but can become unstable at elevated temperatures or in the presence of strong oxidizing agents . The compound has applications in organic synthesis and serves as a precursor for various derivatives that exhibit biological activity.
The biological activity of 2H-pyran and its derivatives has garnered interest due to their potential pharmacological properties. Some derivatives have shown:
These biological activities are often attributed to the unique structural features of the pyran ring that allow for interactions with biological targets.
Several methods exist for synthesizing 2H-pyran:
2H-pyran has several applications across different fields:
Studies on the interactions of 2H-pyran with other chemical species reveal its role as a base that can form salts with strong acids and addition complexes with Lewis acids. For example, it can react with boron trifluoride to form stable complexes, showcasing its utility in synthetic chemistry . Additionally, investigations into its reactivity with various electrophiles have provided insights into its potential roles in more complex chemical transformations.
Several compounds share structural similarities with 2H-pyran. Here are some notable examples:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 4H-Pyran | Isomer | Saturated carbon at position 4; less stable than 2H-pyran. |
| Tetrahydropyran | Saturated analog | Fully saturated six-membered ring; used extensively as a solvent and reagent. |
| Furan | Aromatic heterocycle | Contains two double bonds; exhibits different reactivity patterns compared to pyrans. |
| Pyridine | Aromatic heterocycle | Six-membered ring with nitrogen; used widely in pharmaceuticals and agrochemicals. |
The uniqueness of 2H-pyran lies in its specific saturation pattern and reactivity profile, which distinguish it from these similar compounds. Its ability to participate in diverse
2H-pyran is a six-membered heterocyclic compound consisting of five carbon atoms and one oxygen atom, containing two double bonds with the molecular formula C₅H₆O [1]. The compound represents one of two possible isomers of pyran, distinguished by the location of the saturated carbon atom at position 2, in contrast to 4H-pyran where the saturated carbon is located at position 4 [2]. The molecular weight of 2H-pyran is 82.10 grams per mole [1].
The electronic configuration of 2H-pyran involves a non-aromatic heterocyclic system where the oxygen atom contributes to the overall electronic structure through its lone pair electrons [2]. Quantum chemical calculations have revealed that 2H-pyran exists in equilibrium with its open-chain tautomeric forms, specifically 1-oxatrienes, due to the inherent instability associated with the heterocyclic ring structure [24]. The molecule adopts a planar or near-planar geometry to minimize ring strain and optimize orbital overlap [28].
Computational studies using density functional theory methods have demonstrated that the frontier molecular orbitals of 2H-pyran exhibit distinct characteristics compared to its 4H-pyran isomer [32] [35]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels differ significantly between the two isomers due to the different positioning of double bonds relative to the oxygen atom [22]. Electronic structure calculations indicate that 2H-pyran possesses two π* resonances located at approximately 1.38 eV and 4.54 eV, along with a broad σ* resonance around 9.50-10.00 eV [32] [35].
The physical properties of 2H-pyran have been characterized through both experimental measurements and theoretical calculations [9]. The compound exhibits a calculated boiling point of 363.29 K (90.14°C) and a melting point of 185.82 K (-87.33°C) [9]. The critical temperature is predicted to be 574.83 K with a critical pressure of 5123.98 kPa [9].
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₅H₆O | - | PubChem [1] |
| Molecular Weight | 82.10 | g/mol | PubChem [1] |
| Boiling Point | 363.29 | K | Joback Calculated [9] |
| Melting Point | 185.82 | K | Joback Calculated [9] |
| Critical Temperature | 574.83 | K | Joback Calculated [9] |
| Heat of Vaporization | 32.56 | kJ/mol | Joback Calculated [9] |
| Heat of Fusion | 9.89 | kJ/mol | Joback Calculated [9] |
| Gibbs Free Energy of Formation | -2.82 | kJ/mol | Joback Calculated [9] |
| Enthalpy of Formation | -88.31 | kJ/mol | Joback Calculated [9] |
| Critical Pressure | 5123.98 | kPa | Joback Calculated [9] |
| Log P (octanol/water) | 1.087 | - | Crippen Calculated [9] |
The thermodynamic properties reveal that 2H-pyran has a relatively low heat of vaporization and fusion compared to similar-sized heterocyclic compounds [9]. The negative Gibbs free energy of formation and enthalpy of formation indicate that the compound is thermodynamically stable relative to its constituent elements [9]. The logarithmic partition coefficient suggests moderate lipophilicity, making it somewhat soluble in both aqueous and organic phases [9].
Chemical reactivity studies have shown that 2H-pyran readily undergoes ring-opening reactions due to the strain inherent in the heterocyclic structure [21] [24]. The compound can participate in valence isomerization to form 1-oxatriene derivatives under specific conditions [21]. The presence of the oxygen atom introduces electron-withdrawing characteristics that influence the reactivity patterns compared to carbocyclic analogs [26].
The spectroscopic properties of 2H-pyran and its derivatives have been extensively studied using various analytical techniques [12] [13] [15]. Microwave spectroscopy studies on 3,6-dihydro-2H-pyran have provided detailed information about the molecular geometry and dipole moment components [28]. The total dipole moment was determined to be 1.283 ± 0.005 Debye, with individual components of μₐ = 0.507 ± 0.010 Debye and μᵦ = 0.771 ± 0.002 Debye [28].
| Spectroscopic Technique | Parameter | Value | Reference |
|---|---|---|---|
| Microwave Spectroscopy | Total Dipole Moment | 1.283 ± 0.005 D | Dihydro-2H-pyran [28] |
| Microwave Spectroscopy | μₐ Component | 0.507 ± 0.010 D | Dihydro-2H-pyran [28] |
| Microwave Spectroscopy | μᵦ Component | 0.771 ± 0.002 D | Dihydro-2H-pyran [28] |
| Infrared Spectroscopy | Carbonyl Stretch | 1775 cm⁻¹ | NIST [9] |
| Infrared Spectroscopy | Hydroxyl Stretch | 2524 cm⁻¹ | Pyran derivative [13] |
| ¹H Nuclear Magnetic Resonance | Vinyl Proton | 6.34-6.42 ppm | Dihydro-2H-pyran [12] |
| ¹³C Nuclear Magnetic Resonance | Carbonyl Carbon | 143-160 ppm | Pyran derivatives [15] |
Infrared spectroscopic analysis of 2H-pyran derivatives reveals characteristic absorption bands that provide insight into the molecular vibrations [13] [16]. The carbonyl stretching frequency appears around 1775 cm⁻¹, which is typical for α,β-unsaturated lactone systems [9]. Hydroxyl stretching vibrations in hydroxylated derivatives appear at approximately 2524 cm⁻¹, often shifted to lower frequencies due to intramolecular hydrogen bonding [13].
Nuclear magnetic resonance spectroscopy has been particularly useful for characterizing the chemical environment of atoms within the 2H-pyran framework [12] [15]. Proton nuclear magnetic resonance spectra typically show vinyl proton signals in the range of 6.34-6.42 parts per million, indicating the deshielded nature of protons adjacent to the oxygen atom [12]. Carbon-13 nuclear magnetic resonance spectra reveal carbonyl carbon signals between 143-160 parts per million, consistent with the lactone functionality present in many 2H-pyran derivatives [15].
Crystallographic investigations of 2H-pyran derivatives have provided valuable structural information, although the parent 2H-pyran molecule itself has not been directly characterized by X-ray crystallography due to its instability [17] [18] [19]. Studies on substituted 2H-pyran derivatives have revealed important structural features that can be extrapolated to understand the parent compound [17] [18].
| Crystallographic Parameter | Value | Compound Type |
|---|---|---|
| Space Group | P2₁/n | Pyran derivative [17] |
| Crystal System | Monoclinic | Pyran derivative [17] |
| Unit Cell a | 7.4797(4) Å | Pyran derivative [17] |
| Unit Cell b | 15.2458(7) Å | Pyran derivative [17] |
| Unit Cell c | 12.7820(6) Å | Pyran derivative [17] |
| β Angle | 94.282(3)° | Pyran derivative [17] |
| Volume | 1453.51(12) Ų | Pyran derivative [17] |
| Z | 4 | Pyran derivative [17] |
| Density | 1.473 g/cm³ | Pyran derivative [17] |
Crystal structure determinations of 3-acetyl-6-methyl-2H-pyran-2,4-dione derivatives have shown that these compounds crystallize in monoclinic space groups with specific lattice parameters [18]. The compound exhibits a unit cell with dimensions a = 4.429 Å, b = 18.726 Å, c = 9.588 Å, and β = 102.63°, with a calculated density of 1.439 grams per cubic centimeter [18].
Structural analysis of 5-hydroxy-6-[(E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one isolated from natural sources revealed that the pyran ring adopts a half-chair conformation [19]. The deviation of one carbon atom from the least-squares plane of the remaining ring atoms was measured to be 0.606(2) Å [19]. The dihedral angle between the pyran ring plane and the benzene ring was determined to be 44.18(6)° [19].
Hydrogen bonding patterns in crystalline 2H-pyran derivatives show that molecules are typically linked through oxygen-hydrogen···oxygen interactions to form infinite chains [19]. These chains are often cross-linked by carbon-hydrogen···oxygen hydrogen bonds to create sheet-like structures parallel to crystallographic planes [19]. Additional carbon-hydrogen···π interactions contribute to the formation of three-dimensional supramolecular structures [19].
The comparison of 2H-pyran with other heterocyclic systems reveals significant differences in electronic properties, stability, and reactivity patterns [22] [23] [25] [27]. When compared to its isomer 4H-pyran, notable differences emerge in the positioning of molecular orbital energy levels and resonance characteristics [22] [32] [35]. The isomeric effect leads to distinct differences in the positions of π* resonance peaks, with 2H-pyran showing resonances at 1.38 eV and 4.54 eV compared to 4H-pyran resonances at 2.08 eV and 3.92 eV [32] [35].
| Heterocyclic System | Ring Size | Heteroatom | Aromaticity | Stability |
|---|---|---|---|---|
| 2H-pyran | 6-membered | Oxygen | Non-aromatic | Unstable [2] |
| 4H-pyran | 6-membered | Oxygen | Non-aromatic | Unstable [2] |
| Furan | 5-membered | Oxygen | Aromatic | Stable [25] [27] |
| Pyridine | 6-membered | Nitrogen | Aromatic | Stable [25] [27] |
| Pyrrole | 5-membered | Nitrogen | Aromatic | Stable [25] [27] |
In comparison to five-membered aromatic heterocycles such as furan and pyrrole, 2H-pyran exhibits fundamentally different chemical behavior due to its non-aromatic character [25] [27]. Furan, containing an oxygen atom in a five-membered ring with 6 π-electrons, follows the 4n+2 rule for aromaticity and demonstrates enhanced stability compared to 2H-pyran [27]. The aromatic character of furan results from the contribution of two electrons from the oxygen lone pair to the π-system, creating a delocalized electron cloud [25] [27].
Pyridine, as a six-membered aromatic nitrogen heterocycle, provides another useful comparison point [25] [27]. Unlike 2H-pyran, pyridine maintains its aromatic character through the contribution of one electron from nitrogen to the π-system while retaining a lone pair in an sp² hybridized orbital [27]. This structural difference results in significantly different basicity and reactivity patterns compared to 2H-pyran [25] [27].
The comparison with pyrrole reveals the importance of heteroatom electron contribution to ring stability [25] [27]. Pyrrole achieves aromaticity through the donation of the nitrogen lone pair to the π-system, creating a stable five-membered aromatic ring [25] [27]. In contrast, the oxygen atom in 2H-pyran does not contribute to aromatic stabilization, resulting in the observed instability and tendency toward ring-opening reactions [24].
The fundamental distinction between 2H-pyran and 4H-pyran lies in the positional arrangement of their saturated carbon atoms within the six-membered heterocyclic ring [1] [2]. In 2H-pyran, the saturated carbon atom is located at position 2, adjacent to the ring oxygen, while in 4H-pyran, this saturated center resides at position 4 [2] [3]. This seemingly minor structural variation produces profound differences in their electronic properties, stability characteristics, and chemical behavior.
Both isomers share the molecular formula C₅H₆O and possess identical molecular weights of 82.10 grams per mole [1] [4]. However, their electronic structures diverge significantly. Computational studies utilizing the Schwinger multichannel method have revealed distinct ionization thresholds: 2H-pyran exhibits a first ionization threshold of 7.85 electron volts, whereas 4H-pyran requires 8.63 electron volts for initial ionization [5] [6]. This difference reflects the varying electronic environments created by the different positions of the saturated carbon atom.
The resonance spectra of these isomers provide further evidence of their electronic distinctions [5] [6]. In 2H-pyran, π* resonances appear at energies of 1.32-1.38 electron volts and 4.46-4.54 electron volts, while σ* resonances occur around 9.50-10.00 electron volts. Conversely, 4H-pyran displays π* resonances at 2.08-2.20 electron volts and 3.92-3.94 electron volts, with σ* resonances positioned at 9.24-10.00 electron volts. These positional differences in resonance energies are attributed to inductive effects arising from the distinct electronic environments surrounding the oxygen atom in each isomer [5] [6].
The stability profiles of these isomers differ markedly [2] [7]. While both compounds are inherently unstable due to their non-aromatic nature, 4H-pyran demonstrates exceptional instability, readily disproportionating to form the corresponding dihydropyran and pyrylium ion, particularly in the presence of air or aqueous media [2]. The 2H-pyran isomer, though also unstable, exhibits relatively greater persistence under similar conditions.
| Property | 2H-pyran | 4H-pyran |
|---|---|---|
| Saturated carbon position | Position 2 | Position 4 |
| Molecular formula | C₅H₆O | C₅H₆O |
| Molecular weight (g/mol) | 82.10 | 82.10 |
| First ionization threshold (eV) | 7.85 | 8.63 |
| π* resonance positions (eV) | 1.32-1.38, 4.46-4.54 | 2.08-2.20, 3.92-3.94 |
| σ* resonance position (eV) | 9.50-10.00 | 9.24-10.00 |
| Stability | Unstable, easily isomerizes | Very unstable, disproportionates |
The ring-chain tautomerism between 2H-pyrans and their corresponding 1-oxatriene forms represents one of the most significant aspects of pyran chemistry [8] [9]. This dynamic equilibrium involves a reversible pericyclic 6π-electrocyclization process that fundamentally determines the chemical behavior and isolation possibilities of these heterocycles [8] [10].
The transformation proceeds through an electrocyclic mechanism where the cyclic 2H-pyran structure opens to form a linear 1-oxatriene species [8] [11]. This process is governed by orbital symmetry rules and typically occurs through a conrotatory pathway under thermal conditions [11] [12]. The equilibrium position depends critically on the relative thermodynamic stabilities of the cyclic and acyclic forms, which are influenced by multiple structural and environmental factors.
Experimental studies have established that simple, unsubstituted 2H-pyrans predominantly exist in their open 1-oxatriene forms under standard conditions [11] [13]. This preference arises from the thermodynamic stabilization achieved through extended conjugation in the acyclic structure, which outweighs the enthalpic cost of ring opening. The energy difference between forms typically ranges from 10-15 kilocalories per mole, favoring the dienone structure [11].
The kinetics of this interconversion have been extensively studied [11] [12]. Temperature-variable nuclear magnetic resonance studies of representative systems have revealed activation energies of approximately 20 kilocalories per mole for the dienone-to-pyran conversion and 27 kilocalories per mole for the reverse process [8]. These relatively low barriers ensure rapid equilibration at moderate temperatures, typically achieving complete equilibrium within minutes at 40°C [12].
The conformational requirements for ring closure play a crucial role in determining equilibrium positions [8] [11]. Planar dienone conformations strongly favor the open form due to optimal conjugative interactions, while non-planar conformations that cannot achieve effective π-overlap are predisposed toward cyclization [11] [14]. This conformational bias has been exploited in synthetic applications where structural constraints are designed to favor specific tautomeric forms.
The valence isomerization between 2H-pyrans and 1-oxatrienes proceeds through well-characterized pericyclic mechanisms that follow Woodward-Hoffmann orbital symmetry rules [8] [11]. The primary pathway involves a 6π-electron electrocyclic process that can occur under both thermal and photochemical conditions, each following distinct stereochemical courses.
Under thermal conditions, the ring-opening process proceeds through a conrotatory mechanism [11] [12]. This pathway involves the concerted rotation of the terminal carbon atoms in the same direction during the breaking of the carbon-oxygen bond. The stereochemical outcome is determined by the orbital symmetry of the highest occupied molecular orbital in the cyclic starting material, which dictates the direction of rotation to maintain bonding overlap during the transition state.
Photochemical activation provides an alternative pathway that follows disrotatory stereochemistry [11]. Under these conditions, electronic excitation promotes an electron to a higher energy orbital, effectively changing the symmetry characteristics of the frontier orbitals and requiring opposite rotation of the terminal carbons for optimal orbital overlap. This pathway typically exhibits lower activation barriers, ranging from 40-60 kilocalories per mole compared to 80-95 kilocalories per mole for thermal processes [11] [12].
The reverse cyclization process follows the microscopic reversibility principle, proceeding through the same transition state but in the opposite direction [11]. The orbital symmetry requirements ensure that thermal ring closure also occurs through a conrotatory pathway, while photochemical cyclization follows a disrotatory course. These mechanistic constraints have important synthetic implications, as they determine the stereochemical relationships between substituents in the starting material and product.
Computational studies have provided detailed insights into the transition state geometries and energy profiles for these transformations [11] [14]. Density functional theory calculations reveal that the transition states exhibit partial double-bond character between the forming or breaking carbon-oxygen bonds, with bond lengths intermediate between typical single and double bonds. The activation energies correlate with the degree of substitution and electronic character of the substituents, providing predictive capability for designing systems with desired equilibrium positions.
The position of the tautomeric equilibrium between 2H-pyrans and their 1-oxatriene forms is governed by a complex interplay of structural, electronic, and environmental factors [8] [11] [14]. Understanding these influences is crucial for both predicting the behavior of pyran systems and designing structures with desired stability characteristics.
Steric factors represent the most significant influence on equilibrium position [11] [14]. Systematic studies have demonstrated that increasing steric congestion in the dienone form progressively shifts the equilibrium toward the cyclic pyran structure [11]. This effect is particularly pronounced when substituents are introduced at positions that would create unfavorable non-bonded interactions in the planar dienone conformation. The introduction of bulky groups at the terminal positions of the dienone chain can destabilize the open form by 10-15 kilocalories per mole, effectively trapping the system in the cyclic form [11].
Electronic effects provide additional control over equilibrium positions [11] [14]. Electron-withdrawing substituents, particularly those positioned alpha to the carbonyl group in the dienone form, tend to favor the cyclic pyran structure by reducing the electron density available for conjugative stabilization [11]. Conversely, electron-donating groups that can participate in extended conjugation strongly favor the open dienone form. The magnitude of these effects depends on the strength and position of the electronic perturbation.
Substitution patterns exhibit profound effects on tautomeric preferences [11]. Tetrasubstituted systems, where both terminal positions of the dienone bear substituents, overwhelmingly prefer the cyclic form due to severe steric congestion in the open structure [11]. Trisubstituted systems show intermediate behavior, with equilibrium positions dependent on the specific substitution pattern and steric bulk of the substituents. Disubstituted systems generally favor the dienone form unless other stabilizing factors intervene.
Environmental factors also significantly influence equilibrium positions [11] [14]. Solvent polarity affects the relative solvation energies of the cyclic and acyclic forms, with polar solvents generally favoring the dienone structure due to better solvation of the polarized double bonds [11]. Temperature effects typically favor the dienone form at higher temperatures due to entropic considerations, as the open form possesses greater conformational freedom. Pressure effects, though less commonly studied, can influence equilibrium positions through volume changes associated with the ring-opening process.
| Factor | Effect on 2H-pyran stability | Thermodynamic consequence |
|---|---|---|
| Steric destabilization | Increases stability by destabilizing open form | Positive ΔG for ring opening |
| Electronic delocalization | Decreases stability, favors dienone form | Negative ΔG for ring opening |
| Substitution pattern | C₂ disubstitution strongly favors 2H-pyran | Entropic penalty for dienone |
| Solvent polarity | Polar solvents favor dienone form | Solvation energy differences |
| Temperature | Higher temperature favors dienone | Enthalpic control dominant |
| Annulation effects | Restricts conformational freedom, favors 2H-pyran | Entropic trap effect |
| Conjugation extension | Favors open dienone form | Enthalpic stabilization of dienone |
The structural factors that determine the relative stability of 2H-pyran systems can be categorized into geometric, electronic, and topological influences that collectively govern the thermodynamic preferences of these dynamic systems [11] [14] [15]. These determinants provide the foundation for rational design of stable pyran structures and prediction of their chemical behavior.
Geometric constraints represent the primary determinant of stability in pyran systems [11] [14]. The ability of the dienone form to adopt a planar conformation is crucial for achieving optimal conjugative stabilization through π-orbital overlap. When structural features prevent planarity, such as steric interactions between substituents or conformational restrictions imposed by ring systems, the dienone form is destabilized, and the equilibrium shifts toward the cyclic pyran structure [11]. Quantum chemical calculations have quantified these effects, showing that deviations from planarity of more than 20 degrees significantly reduce conjugative stabilization [14].
Ring fusion effects provide powerful stabilization for the pyran form through entropic constraints [11] [16]. When the pyran ring is fused to other cyclic systems, the conformational freedom of the corresponding dienone is severely restricted, creating an "entropic trap" that favors the cyclic form [11]. Bicyclic systems containing fused pyran rings typically exist exclusively in the cyclic form, even when the corresponding monocyclic analogs would prefer the open structure. The magnitude of this effect depends on the ring size and substitution pattern of the fused system.
Electronic substituent effects operate through both inductive and resonance mechanisms [11] [14]. Electron-withdrawing groups positioned alpha to the oxygen in the pyran ring (corresponding to the carbonyl position in the dienone) provide moderate stabilization of the cyclic form by reducing electron density available for conjugative stabilization in the open structure [11]. The strength of this effect correlates with the electron-withdrawing ability of the substituent, with nitro and cyano groups providing the strongest stabilization.
Aromatic ring fusion represents an extreme case of structural stabilization [8] [11]. When pyran rings are fused to aromatic systems, such as in benzopyrans or naphthopyrans, the resulting structures are highly stable due to the extended conjugation possible in the fused aromatic system [11]. These compounds typically do not undergo ring-opening under normal conditions, as the aromatic stabilization energy far exceeds the driving force for dienone formation.
Substitution density effects demonstrate clear patterns in stability determination [11]. Progressive substitution at positions that would create steric congestion in the dienone form systematically shifts equilibria toward the pyran structure. Terminal disubstitution is particularly effective, as it creates severe 1,3-diaxial-like interactions in the planar dienone conformation [11]. The cumulative effect of multiple substituents can completely suppress dienone formation, leading to exclusively cyclic products.
| Structural feature | Stability effect | Energy difference (ΔG) |
|---|---|---|
| Planar dienone conformation | Strongly favors dienone form | Large negative |
| Non-planar dienone conformation | Favors 2H-pyran form | Small positive |
| Terminal double bond substitution | Increases 2H-pyran stability | Moderate positive |
| α-Position electron-withdrawing groups | Moderately favors 2H-pyran | Small positive |
| δ-Position alkyl substitution | Favors 2H-pyran through steric strain | Moderate positive |
| Ring fusion | Significantly favors 2H-pyran | Large positive |
| Aromatic ring fusion | Highly stabilizes 2H-pyran structure | Very large positive |